molecular formula C7H4BrF2NO2 B2404492 6-Amino-3-bromo-2,4-difluorobenzoic acid CAS No. 874830-85-0

6-Amino-3-bromo-2,4-difluorobenzoic acid

Cat. No.: B2404492
CAS No.: 874830-85-0
M. Wt: 252.015
InChI Key: NRGMQZPVJVSLLT-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2,4-difluorobenzoic acid is a chemical compound with the molecular formula C7H4BrF2NO2 and a molecular weight of 252.02 g/mol . It is a benzoic acid derivative characterized by the presence of amino, bromo, and difluoro substituents on the benzene ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-bromo-2,4-difluorobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2,4-difluorobenzoic acid followed by nitration and subsequent reduction to introduce the amino group . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-2,4-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, amines, and complex organic molecules used in pharmaceuticals and materials science .

Scientific Research Applications

6-Amino-3-bromo-2,4-difluorobenzoic acid is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-bromo-2,4-difluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

6-amino-3-bromo-2,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-5-2(9)1-3(11)4(6(5)10)7(12)13/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGMQZPVJVSLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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